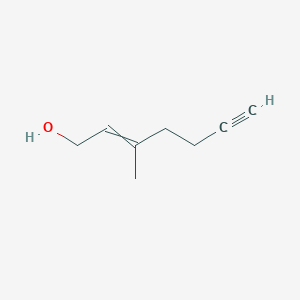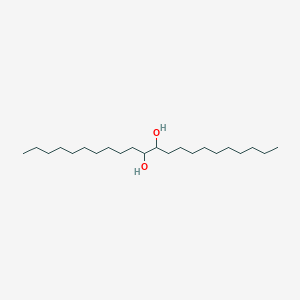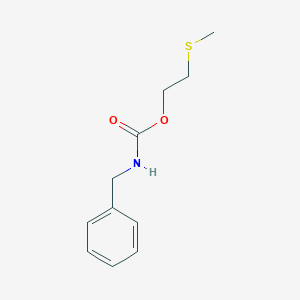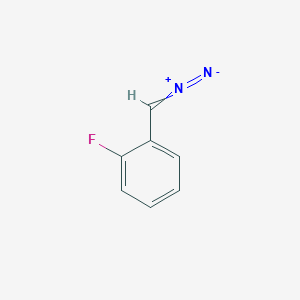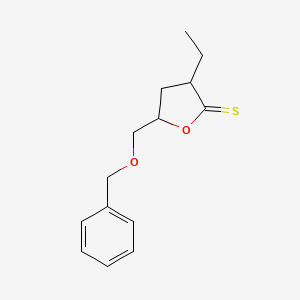
3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione is an organic compound characterized by its unique oxolane ring structure with a thione group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione typically involves the reaction of 3-ethyl-5-(phenylmethoxymethyl)oxolane with a sulfurizing agent. One common method is the use of Lawesson’s reagent, which facilitates the conversion of carbonyl groups to thione groups under mild conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxolane ring can undergo reduction reactions, typically using reducing agents such as lithium aluminum hydride.
Substitution: The phenylmethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted oxolane derivatives.
Scientific Research Applications
3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition due to its thione group.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione involves its interaction with biological targets through its thione group. This group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The oxolane ring provides structural stability and influences the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
3-Ethyl-5-(phenylmethoxymethyl)oxolane: Lacks the thione group, making it less reactive in certain chemical reactions.
5-(Phenylmethoxymethyl)oxolane-2-thione: Lacks the ethyl group, which may affect its steric properties and reactivity.
Uniqueness: 3-Ethyl-5-(phenylmethoxymethyl)oxolane-2-thione is unique due to the presence of both the ethyl group and the thione group, which confer distinct chemical and biological properties
Properties
CAS No. |
113729-12-7 |
|---|---|
Molecular Formula |
C14H18O2S |
Molecular Weight |
250.36 g/mol |
IUPAC Name |
3-ethyl-5-(phenylmethoxymethyl)oxolane-2-thione |
InChI |
InChI=1S/C14H18O2S/c1-2-12-8-13(16-14(12)17)10-15-9-11-6-4-3-5-7-11/h3-7,12-13H,2,8-10H2,1H3 |
InChI Key |
HAZXTAZNFYHJCA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC(OC1=S)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Hydroxypropyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14316364.png)
![5-[2-(4-Aminophenyl)propan-2-yl]-2-methylphenol](/img/structure/B14316373.png)
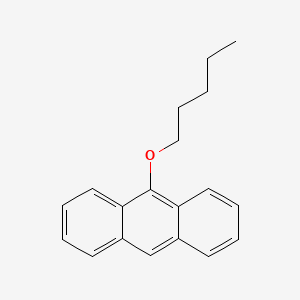
![3-(1-Iodoethylidene)-1-[(4-methoxyphenyl)methyl]piperidine](/img/structure/B14316379.png)

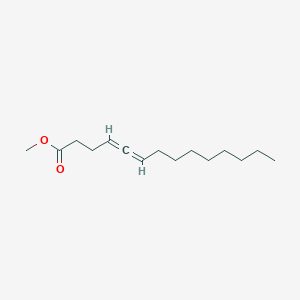
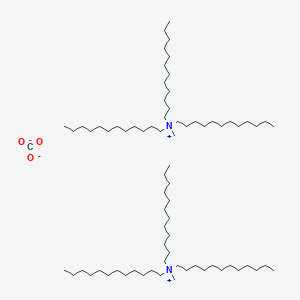
![6-Benzoyl-3-[(morpholin-4-yl)methyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B14316405.png)
